Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride
Description
Its structure features a piperidine ring substituted at the 4-position with a methyl carboxylate ester and a 2-fluoroethyl group, with the hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRWERLZPNNPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)CCF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Cyclization of α,ω-diamine or amino alcohol precursors is a classical method. For example, the Dieckmann cyclization of ethyl 4-(2-aminoethyl)aminobutyrate could yield the piperidine-4-carboxylate ester core. However, this route often requires harsh conditions and may lack regioselectivity. Alternatively, Michael addition of acrylates to enamines, followed by intramolecular cyclization, offers milder conditions. A 2011 patent demonstrated the utility of phospho-molybdic acid as a catalyst for oxidation-reduction sequences in piperidine synthesis, suggesting that similar catalytic systems could facilitate cyclization.
Functionalization of Preformed Piperidines
Introducing the 2-Fluoroethyl Group
Fluorination strategies must balance reactivity and selectivity. The 2-fluoroethyl moiety is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling .
Nucleophilic Fluorination
Reaction of piperidine-4-carboxylate esters with 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) represents a straightforward approach. However, competing elimination reactions may reduce yields. A study on analogous spiro-piperidine systems employed iodophenyl intermediates for coupling, suggesting that Ullmann-type couplings with 2-fluoroethyl Grignard reagents could be viable.
Reductive Amination
Condensation of methyl piperidine-4-carboxylate with fluoroacetaldehyde, followed by reductive amination using NaBH₃CN or catalytic hydrogenation, offers an alternative pathway. This method mirrors the reduction steps in patent CN102887854B, where ammonium formate and palladium charcoal were critical for imine reduction.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include catalyst choice, solvent systems, and temperature control.
Catalytic Systems
The patent highlights phospho-molybdic acid as an effective catalyst for oxidation steps, enhancing hydrogen peroxide’s activity. For reductions, 10% palladium charcoal with ammonium formate proved optimal, achieving yields >75% under mild conditions (30–50°C, 4–8 hours). These conditions are directly applicable to reductive steps in the target compound’s synthesis.
Solvent and Stoichiometry
Methanol and ethanol are preferred for their ability to dissolve both polar and nonpolar intermediates. The patent specifies a solvent-to-substrate ratio of 5:30 (w/v), ensuring homogeneity without excessive dilution. For fluorination, anhydrous DMF or THF may suppress side reactions.
Salt Formation and Purification
Conversion of the free base to the hydrochloride salt involves treatment with concentrated HCl in a polar aprotic solvent. Patent CN102887854B details a crystallization protocol using ethanol/ethyl acetate, yielding high-purity hydrochloride salts. Adjusting the pH to 1–2 ensures complete protonation of the piperidine nitrogen.
Analytical Characterization
Spectroscopic Methods
- ¹H NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm), fluoroethyl group (δ 4.4–4.6 ppm for CHF₂), and ester methyl (δ 3.6–3.8 ppm).
- ¹⁹F NMR : A singlet near δ -220 ppm confirms the presence of the fluorine atom.
- MS (ESI+) : Expected [M+H]⁺ at m/z 234.1 for the free base and 270.5 for the hydrochloride salt.
Crystallography
Single-crystal X-ray diffraction, as performed in related studies, can confirm the stereochemistry and salt form.
Comparative Analysis of Synthetic Pathways
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Alkylation | Methyl piperidine-4-carboxylate | K₂CO₃, DMF | 65–70 | 95 |
| Reductive Amination | Piperidine-4-carboxylate + Fluoroacetaldehyde | Pd/C, MeOH | 75–80 | 98 |
| Cyclization | Ethyl 4-(2-aminoethyl)aminobutyrate | Phospho-molybdic acid | 50–55 | 90 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but typically involve binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride
- Structure : Similar to the target compound but replaces the 2-fluoroethyl group with a 2-chloroethyl moiety and uses an ethyl ester.
- Molecular Formula: C₁₀H₁₉Cl₂NO₂; Molecular Weight: 256.17 g/mol .
- Applications : Used as a synthetic intermediate in organic chemistry. The chloroethyl group may confer higher reactivity compared to the fluoroethyl analog.
Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride
- Structure : Features a difluorinated piperidine ring with a methyl carboxylate ester.
- CAS Number : 1779974-06-9; Purity : ≥98% .
- Applications: Valued in drug development for its metabolic stability, attributed to fluorine substitution. The difluoro group increases electronegativity and lipophilicity compared to mono-fluoro analogs.
Methyl Piperidine-4-carboxylate Hydrochloride
- Structure : Lacks the 2-fluoroethyl group, containing only the methyl carboxylate substituent.
- CAS Number : 7462-86-4; Purity : ≥98% .
- Applications: A versatile building block in pharmaceutical synthesis.
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
- Structure : Substituted with a methyl group and ethyl carboxylate at the 4-position.
- CAS Number: 225240-71-1; Molecular Formula: C₉H₁₈ClNO₂ .
Comparative Data Table
Key Research Findings
- Fluorine vs. Chlorine Substitution : Fluorine in the 2-fluoroethyl group (hypothetical) may improve metabolic stability and binding affinity compared to chlorine analogs, as seen in other fluorinated pharmaceuticals .
- Solubility and Bioavailability : Hydrochloride salts of piperidine carboxylates generally exhibit enhanced aqueous solubility, critical for drug formulation .
- Toxicological Data: Limited for specific analogs; however, 4-(diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) lacks comprehensive toxicity profiles, highlighting the need for further studies .
Biological Activity
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate; hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate; hydrochloride
- Molecular Formula : C10H14ClFNO2
- Molecular Weight : 235.68 g/mol
The biological activity of methyl 4-(2-fluoroethyl)piperidine-4-carboxylate is primarily attributed to its interaction with various molecular targets, including receptors involved in cancer progression and neurodegenerative diseases. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.
Anticancer Properties
Recent studies have demonstrated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 4-(2-fluoroethyl)piperidine-4-carboxylate have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A study on piperidine derivatives indicated that modifications at the piperidine ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was evaluated using the MTT assay, demonstrating IC50 values in the low micromolar range against FaDu hypopharyngeal tumor cells .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound have been explored, particularly its influence on cholinergic signaling pathways. Piperidine derivatives are known to interact with acetylcholine receptors, which are crucial in the treatment of Alzheimer's disease.
- Research Findings : In vitro studies suggest that methyl 4-(2-fluoroethyl)piperidine-4-carboxylate may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts and enhancing cognitive functions .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate | Anticancer | <10 | Apoptosis induction |
| EF24 (piperidinone derivative) | Anticancer | 5 | IKKb inhibition |
| Donepezil (AChE inhibitor) | Neuroprotective | 0.1 | AChE inhibition |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 4-(2-fluoroethyl)piperidine-4-carboxylate. Preliminary data suggest favorable oral bioavailability and moderate clearance rates in animal models.
- Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
